molecular formula C10H10BrNO3 B3248223 2-BROMO-5-ACETAMIDO-4-METHYLBENZOIC ACID CAS No. 1845698-44-3

2-BROMO-5-ACETAMIDO-4-METHYLBENZOIC ACID

Cat. No.: B3248223
CAS No.: 1845698-44-3
M. Wt: 272.09 g/mol
InChI Key: HPSXJIFBCFVRJQ-UHFFFAOYSA-N
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Description

2-Bromo-5-acetamido-4-methylbenzoic acid (CAS: 97803-30-0) is a substituted benzoic acid derivative featuring bromine, acetamido, and methyl functional groups at positions 2, 5, and 4 of the aromatic ring, respectively. Its IUPAC name reflects this substitution pattern, and it is commonly referenced by synonyms such as AKOS027362449 and ZINC242498714 . The compound is primarily utilized in research settings, evidenced by its availability through specialized chemical suppliers . Structural characterization of this compound likely involves X-ray crystallography, as inferred from methodologies described in contemporaneous studies on analogous benzoic acid derivatives .

Properties

IUPAC Name

5-acetamido-2-bromo-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-5-3-8(11)7(10(14)15)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSXJIFBCFVRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242338
Record name Benzoic acid, 5-(acetylamino)-2-bromo-4-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID401242338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845698-44-3
Record name Benzoic acid, 5-(acetylamino)-2-bromo-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845698-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-(acetylamino)-2-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-5-ACETAMIDO-4-METHYLBENZOIC ACID typically involves the bromination of 4-methylbenzoic acid followed by acetamidation. One common method includes:

    Bromination: 4-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Acetamidation: The brominated product is then reacted with acetic anhydride and a base such as pyridine to introduce the acetamido group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the acetamido group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

2-BROMO-5-ACETAMIDO-4-METHYLBENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-5-ACETAMIDO-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The bromine atom and acetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical behavior of 2-bromo-5-acetamido-4-methylbenzoic acid is influenced by its unique substituent combination. Below is a comparative analysis with key analogs:

Table 1: Substituent and Property Comparison
Compound Name Substituents (Position) Key Features
This compound Br (C2), Acetamido (C5), Me (C4) Enhanced lipophilicity due to methyl group; bromine enhances electrophilic reactivity
5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid Br (C2), Acetamido (C5), F (C4), SO3H Sulfonic acid group increases acidity (pKa ~1–2) and water solubility
2-(2-Ethoxy-2-oxoacetamido)benzoic acid EtO-oxoacetamido (C2) Ethoxy-oxoacetamido group introduces steric hindrance and electron-withdrawing effects
Key Observations:
  • Lipophilicity : The methyl group in this compound contributes to higher lipophilicity compared to the sulfonic acid analog, making it more suitable for lipid membrane penetration in biological studies .
  • Acidity : The absence of a sulfonic acid group results in weaker acidity (typical benzoic acid pKa ~4.2) compared to 5-acetamido-2-bromo-4-fluorobenzenesulfonic acid .
  • Reactivity : Bromine at C2 facilitates nucleophilic aromatic substitution reactions, while the acetamido group stabilizes the aromatic ring through resonance .

Structural and Crystallographic Insights

Crystallographic studies on benzoic acid derivatives, such as those by Yue et al. (2012) and Zheng et al. (2012), reveal that substituents significantly influence molecular packing and hydrogen-bonding networks . For example:

  • Methyl Group Impact: The methyl group at C4 in this compound likely induces steric effects, altering crystal lattice stability compared to non-methylated analogs .
  • Coordination Chemistry: Matovic et al.

Biological Activity

2-BROMO-5-ACETAMIDO-4-METHYLBENZOIC ACID is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C10H10BrNO3C_{10}H_{10}BrNO_3 and features a bromine atom, an acetamido group, and a methyl group attached to a benzoic acid derivative. The synthesis typically involves two main steps:

  • Bromination of 4-Methylbenzoic Acid : This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
  • Acetamidation : The resulting brominated product is then reacted with acetic anhydride and a base like pyridine to introduce the acetamido group at the 5-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom and acetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cell growth in various cancer cell lines:

Cell Line IC50 (µM)
HL-60 (Leukemia)10.32
HCT-15 (Colon)6.62
UO-31 (Renal)7.69

These values indicate significant potency compared to standard chemotherapeutic agents like sunitinib, which suggests that this compound could be a promising candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown significant inhibition against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy:

Compound IC50 (µM)
2-Bromo Compound0.20
Sunitinib0.039

This data indicates that this compound may serve as an effective VEGFR-2 inhibitor, contributing to its antitumor effects .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
  • Animal Models : In vivo studies using xenograft models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates compared to control groups.

Applications in Research

The compound serves as an important intermediate in organic synthesis and has applications in various fields:

  • Medicinal Chemistry : It is utilized in the design of new drug candidates targeting multiple biological pathways.
  • Biological Research : Researchers use it to study enzyme interactions and cellular processes related to cancer biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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